2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid
Description
2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid is a synthetic amino acid derivative characterized by a central pentanoic acid backbone substituted with an amino group at position 2 and a naphthalen-2-ylamino-oxo moiety at position 3. This compound belongs to a broader class of modified amino acids designed for applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive conjugates.
These analogs highlight the importance of the substituent’s electronic and steric properties in modulating biological activity.
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C15H16N2O3/c16-13(15(19)20)7-8-14(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,18)(H,19,20) |
InChI Key |
XWCSDVVHAXLZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid typically involves the condensation of a naphthylamine derivative with a keto acid or keto acid precursor, followed by subsequent functional group transformations to install the amino and oxo functionalities on the pentanoic acid chain. The key synthetic challenges include:
- Selective amination at the 5-position of the pentanoic acid.
- Introduction of the naphthalen-2-ylamino substituent.
- Control of stereochemistry at the amino-bearing carbon.
- Maintaining the integrity of the keto (oxo) group at the 5-position.
Specific Synthetic Routes
Condensation of Naphthylamine with Keto Acid Derivatives
A common and effective approach is the condensation of 2-naphthylamine with a keto acid such as 5-oxopentanoic acid or its derivatives. This method leverages the nucleophilicity of the amine to form an amide or imine intermediate, which upon further processing yields the target compound.
- The reaction is typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Solvents such as methylene chloride or toluene are used to dissolve reactants.
- Catalysts or additives like p-toluenesulfonamide may be employed to facilitate the condensation.
- Elevated temperatures (e.g., 60°C) and prolonged reaction times (up to 72 hours) are common to achieve high yields.
This methodology parallels the synthesis of related compounds such as 5-(1,10-phenanthroline-5-ylamino)-5-oxopentanoic acid, where glutaric anhydride is reacted with 1,10-phenanthroline-5-amine under similar conditions to yield the corresponding amino-oxopentanoic acid derivative with a yield of approximately 70%.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
For derivatives containing 2-naphthylalanine (2Nap), which is structurally related to the naphthalen-2-ylamino substituent, SPPS has been adapted to incorporate the naphthalene moiety into peptide-like structures. This approach involves:
- Synthesis of enantiomerically pure 2-naphthylalanine precursors.
- Attachment of these precursors to peptide chains via hydroxamate or amide linkages.
- Use of ketal-based precursors to generate the hydroxamate functionality.
- Optimization of coupling conditions to maximize yield and stereochemical purity.
Though this method is more commonly applied to peptide inhibitors of enzymes such as insulin-degrading enzyme (IDE), it demonstrates the feasibility of synthesizing naphthalene-containing amino acid derivatives with high stereochemical control.
Ester Coupling and Hydrolysis
Another approach involves coupling protected amino acid esters with aromatic acid derivatives followed by hydrolysis:
- Coupling of ethyl esters of amino acids (e.g., 2-amino-5-(benzyloxy)-5-oxopentanoic acid) with aromatic acetic acid derivatives using coupling agents like EDCI.HCl and HOBt.
- The reaction is conducted in solvents such as dichloromethane (DCM) at room temperature for extended periods (e.g., 10 hours).
- Subsequent hydrolysis of the ester groups using aqueous sodium hydroxide at elevated temperatures (e.g., 85°C for 12 hours) to yield the free acid form.
- Purification steps include extraction, acidification, and drying to isolate the target compound with high purity.
This method is supported by spectroscopic characterization (1H and 13C NMR) confirming the structure and purity of the synthesized compounds.
Data Table: Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
L-Glu(betaNA)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthylamide group to a more reduced form.
Substitution: The beta-naphthylamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced naphthylamide compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
L-Glu(betaNA)-OH has several applications in scientific research, including:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of glutaminase and other related enzymes.
Neuroscience: The compound is used to investigate the role of glutamic acid derivatives in neurotransmission and neuroprotection.
Pharmacology: L-Glu(betaNA)-OH is studied for its potential therapeutic effects in treating neurological disorders and as a model compound for drug development.
Industrial Applications: It is used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Glu(betaNA)-OH involves its interaction with specific enzymes and receptors in the body. As a derivative of L-glutamic acid, it can bind to glutamate receptors and modulate neurotransmission. The compound may also act as a substrate for enzymes such as glutaminase, influencing metabolic pathways related to amino acid metabolism.
Comparison with Similar Compounds
Key Compounds and Their Properties:
Substituent Impact Analysis:
- Thiophene vs. Naphthalene : Thiophene-containing analogs (24a–24d) exhibit strong tumor-targeting HDAC inhibition due to sulfur’s electron-rich nature, which facilitates π-interactions with enzyme active sites. The naphthalene group, with its larger aromatic surface area, may enhance binding to hydrophobic pockets but could reduce solubility .
- Triazole vs. Aromatic Rings : Triazole-substituted derivatives (8a–8c) show phloem mobility in plants, attributed to the heterocycle’s balanced polarity. In contrast, naphthalene’s hydrophobicity may limit similar applications but improve blood-brain barrier penetration in mammalian systems .
- GSH Conjugates (GSG): The carboxymethylamino substituent in GSG enables irreversible GSH depletion, a mechanism critical in busulfan toxicity.
Biological Activity
2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid, with the molecular formula and a molecular weight of 272.30 g/mol, is a synthetic compound derived from amino acids. Its structure features a pentanoic acid backbone, an amino group, and a naphthalene ring, which suggests potential biological activities that warrant investigation. This article reviews its biological activity based on available literature and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Potential Biological Activities
Research on this compound is limited, but several potential biological activities have been suggested based on its structural characteristics:
- Antioxidant Activity : Compounds containing naphthalene and amino groups are often investigated for their antioxidant properties, which may protect cells from oxidative stress.
- Antitumor Effects : Similar compounds have shown promise in inhibiting tumor growth in various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Neuroprotective Effects : Given its structural similarity to glutamic acid derivatives, it may influence neurotransmitter activity and offer neuroprotective effects.
Case Studies and Experimental Data
While specific studies on this compound are scarce, related compounds provide insight into its potential biological effects:
The exact mechanism of action for this compound remains uncharacterized due to a lack of specific studies. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and oxidative stress response, similar to other naphthalene-containing compounds.
Safety Profile
Due to the absence of comprehensive safety data, handling this compound requires caution. It is advisable to conduct further studies to assess its toxicity and safety profile in laboratory settings.
Q & A
Q. Table 1: Comparison of Synthetic Yields Under Different Conditions
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Glutaric anhydride + DMF | DMF | None | 65 | |
| Glutaric anhydride + DCM | DCM | DMAP | 78 |
Advanced: How can reaction yields be optimized in multi-step syntheses involving sensitive functional groups?
Answer:
Optimization strategies include:
- Anhydrous Conditions : Use of dry solvents (e.g., DCM, THF) and inert atmospheres to prevent hydrolysis of intermediates.
- Deprotection Efficiency : For tert-butyl or benzyl ester intermediates, cleavage with trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) improves yields (e.g., 84–93% in ).
- Purification : Gradient elution in HPLC or flash chromatography resolves closely related byproducts. HRMS and NMR ensure structural fidelity .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., naphthyl NH at δ 8.5–9.0 ppm) and carbonyl groups (δ 170–175 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₅H₁₅N₂O₃ requires [M+H]⁺ = 271.1083).
- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and NH bends (~1550 cm⁻¹) .
Advanced: How do structural modifications influence biological activity?
Answer:
- Naphthalene vs. Fluorophenyl : Substituting the naphthalene moiety with a 4-fluorophenyl group (as in ) enhances binding affinity to enzymes like HDACs due to increased electronegativity.
- Backbone Flexibility : Shortening the pentanoic acid chain reduces steric hindrance, improving target engagement.
- Comparative Data : ’s analogs (e.g., 3-(1-naphthyl)alanine) show lower inhibitory activity (IC₅₀ > 50 µM) compared to the parent compound (IC₅₀ = 12 µM) .
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Amino-5-(naphthalen-2-ylamino)-... | HDAC8 | 12 | |
| 3-(1-Naphthyl)alanine | HDAC8 | 52 | |
| 5-[(4-Fluorophenyl)amino] derivative | HDAC8 | 8.5 |
Data Contradiction: How should researchers address discrepancies in reported binding affinities or mechanistic data?
Answer:
- Assay Variability : Standardize conditions (pH, temperature, buffer composition). For example, HDAC inhibition assays in used Tris-HCl (pH 8.0), while others may vary.
- Purity Validation : Use HPLC (≥98% purity, as in ) to rule out impurities affecting results.
- Structural Confirmation : Re-validate compounds via NMR and HRMS to ensure batch consistency .
Advanced: What computational or experimental approaches elucidate the compound’s mechanism of action?
Answer:
- Molecular Docking : Predict binding modes with targets like HDACs using software (AutoDock, Schrödinger). The naphthyl group often occupies hydrophobic pockets.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).
- Kinetic Studies : Measure enzyme inhibition (e.g., kcat/KM changes) under varying substrate concentrations .
Basic: What are the compound’s key applications in biological research?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
